1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]
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Overview
Description
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone] is a chemical compound with the molecular formula C11H7Cl2F3N2O2 It is known for its unique structure, which includes trifluoromethyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone] typically involves the reaction of 1,1,1-trifluoro-2,3,4-pentanetrione with 2,5-dichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and dichlorophenyl groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone] involves its interaction with molecular targets through its trifluoromethyl and dichlorophenyl groups. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,3,4-pentanetrione: Lacks the dichlorophenylhydrazone group but shares the trifluoromethyl structure.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains a trifluoromethyl group and a trichlorophenyl group, similar in structure but different in functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with high ionizing power, used in different applications.
Uniqueness
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone] is unique due to its combination of trifluoromethyl and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various scientific and industrial applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H7Cl2F3N2O2 |
---|---|
Molecular Weight |
327.08 g/mol |
IUPAC Name |
(Z)-3-[(2,5-dichlorophenyl)diazenyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H7Cl2F3N2O2/c1-5(19)9(10(20)11(14,15)16)18-17-8-4-6(12)2-3-7(8)13/h2-4,20H,1H3/b10-9-,18-17? |
InChI Key |
RACKNJXJGYYDPF-RWARRFCWSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)N=NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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